REACTION_SMILES
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[C:16]([C:17]([CH3:18])([CH3:19])[CH3:20])(=[O:21])[O:22][CH2:23][Cl:24].[CH3:3][O:4][c:5]1[c:6]2[c:7](=[O:15])[nH:8][cH:9][n:10][c:11]2[cH:12][cH:13][cH:14]1.[H-:1].[Na+:2].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[CH3:3][O:4][c:5]1[c:6]2[c:7](=[O:15])[n:8]([CH2:23][O:22][C:16]([C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[cH:9][n:10][c:11]2[cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)OCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2nc[nH]c(=O)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1cccc2ncn(COC(=O)C(C)(C)C)c(=O)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |